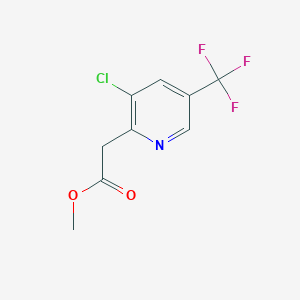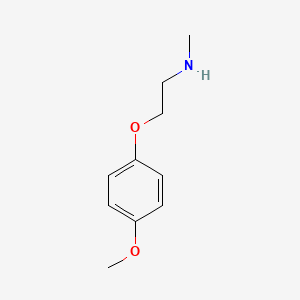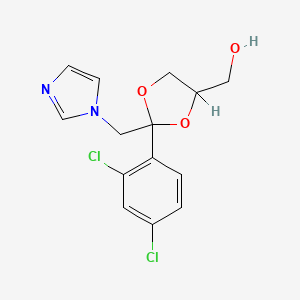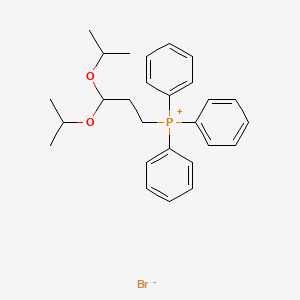
Acétate de méthyle 2-(3-chloro-5-(trifluorométhyl)pyridin-2-yl)
Vue d'ensemble
Description
“Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H7ClF3NO2 . It is used in the synthesis of several crop-protection products .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis involves various methods and intermediates .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate” is characterized by the presence of a pyridine group and a trifluoromethyl group . The optimal structure of the pyridine group is 5-CF3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate” has a molecular weight of 253.60600 . The exact mass is 253.01200 . The compound’s physical form is a solid with a low melting point . The boiling point is not available .Applications De Recherche Scientifique
Industrie agrochimique
Ce composé est utilisé dans la synthèse de la fluazinam, un fongicide plus actif que les autres dérivés. Il sert de brique de base pour la condensation dans la création de produits agrochimiques qui protègent les cultures des ravageurs .
Recherche pharmaceutique
En découverte de médicaments, les dérivés de ce composé sont étudiés pour leur potentiel dans la création de nouveaux médicaments. Le groupe trifluorométhyle est connu pour sa capacité à améliorer les propriétés biologiques des produits pharmaceutiques .
Chimie analytique
Le composé est utilisé dans diverses techniques analytiques telles que la RMN, la HPLC, la LC-MS et la UPLC pour comprendre ses propriétés et son comportement dans différentes conditions .
Mécanisme D'action
Target of Action
The primary target of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is acetyl-CoA carboxylase (EC 6.4.1.2) . This enzyme plays a crucial role in fatty acid biosynthesis, where it catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA .
Mode of Action
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate acts as an inhibitor of acetyl-CoA carboxylase . By inhibiting this enzyme, it interferes with the production of malonyl-CoA, a critical precursor in fatty acid biosynthesis . This disruption can lead to significant changes in the metabolic processes of the organism.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway . This pathway is essential for the production of lipids, which are vital components of cell membranes and energy storage molecules. By inhibiting this pathway, the compound can disrupt the normal functioning of cells.
Pharmacokinetics
As a proherbicide, it undergoesbiochemical conversion (likely through hydrolysis of the methyl ester) to become the active herbicide .
Result of Action
The result of the action of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is the disruption of normal cellular function due to the inhibition of fatty acid biosynthesis . This can lead to cell death, making the compound effective as a herbicide.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its versatility, as it can be used in a variety of experiments. Additionally, it is relatively easy to synthesize, and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments, as it can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for the use of methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate. One potential direction is the use of this compound in the development of new drugs, as it has been shown to have a variety of biochemical and physiological effects. Additionally, it could be used in the development of new compounds, as it has been used in the synthesis of a variety of compounds. Finally, it could be used in the study of the mechanism of action of various compounds, as well as in the study of drug metabolism and pharmacokinetics.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate can interact with proteins involved in cellular signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in the detoxification processes, leading to changes in the levels of specific proteins and enzymes. Furthermore, Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to the active site of cytochrome P450 enzymes, leading to the inhibition of their activity and subsequent changes in the metabolism of other compounds. Additionally, Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate can change over time. This compound is known to have varying stability and degradation rates depending on the experimental conditions . For instance, it may degrade more rapidly under certain pH conditions or in the presence of specific enzymes. Long-term effects on cellular function have also been observed, with prolonged exposure to Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate leading to changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular processes and even toxicity . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur. Additionally, high doses of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate can result in adverse effects, such as liver toxicity and oxidative stress.
Metabolic Pathways
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into smaller metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell. Additionally, Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate can influence the activity of other metabolic enzymes, leading to changes in the production and utilization of key metabolic intermediates.
Transport and Distribution
The transport and distribution of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments. The localization and accumulation of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate can affect its activity and function, with higher concentrations in certain tissues leading to more pronounced effects.
Subcellular Localization
The subcellular localization of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The subcellular localization of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate can also influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSBDKODWUAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377120 | |
| Record name | Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-63-3 | |
| Record name | Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)





![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)



